molecular formula C7H13NO3S B13391075 ethyl acetyl-L-cysteinate

ethyl acetyl-L-cysteinate

Cat. No.: B13391075
M. Wt: 191.25 g/mol
InChI Key: MSMRAGNKRYVTCX-UHFFFAOYSA-N
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Description

Ethyl acetyl-L-cysteinate is a derivative of L-cysteine, an amino acid that contains a thiol group. This compound is known for its potential applications in various fields, including medicine, chemistry, and biology. It is particularly noted for its antioxidant properties and its ability to interact with various biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetyl-L-cysteinate can be synthesized through the esterification of L-cysteine with ethyl acetate. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl acetyl-L-cysteinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl acetyl-L-cysteinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl acetyl-L-cysteinate involves its interaction with various molecular targets. The thiol group in the compound can interact with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cells. Additionally, the compound can modulate various signaling pathways involved in cellular stress responses .

Comparison with Similar Compounds

Ethyl acetyl-L-cysteinate can be compared with other cysteine derivatives, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable tool in research and development.

Properties

IUPAC Name

ethyl 2-acetamido-3-sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-3-11-7(10)6(4-12)8-5(2)9/h6,12H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMRAGNKRYVTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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